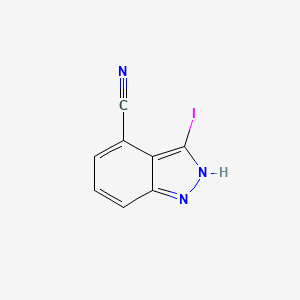

3-Iodo-1H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASELKRKBVMZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646714 | |

| Record name | 3-Iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-93-5 | |

| Record name | 3-Iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-1H-indazole-4-carbonitrile: A Versatile Scaffold for Advanced Drug Discovery

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: 3-Iodo-1H-indazole-4-carbonitrile is a strategically functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. It integrates the biologically privileged 1H-indazole core, known for its presence in numerous therapeutic agents, with three distinct and orthogonally reactive functional groups: a C3-iodide, a C4-nitrile, and a reactive N-H moiety. The iodine atom serves as a versatile synthetic handle for introducing molecular diversity via modern cross-coupling methodologies. This guide provides a comprehensive overview of the molecule's physicochemical properties, a proposed synthetic pathway, its key chemical reactivities, and its potential applications as a core scaffold in the design of novel therapeutics.

The 1H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole ring system is a cornerstone of modern drug design, frequently appearing in compounds with a wide spectrum of pharmacological activities.[1] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic purine bioisosteres, leading to potent interactions with various biological targets. Indazole derivatives have been successfully developed as anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic agents.[2] The specific substitution pattern of 3-Iodo-1H-indazole-4-carbonitrile offers a pre-functionalized and highly valuable starting point for building complex molecular architectures aimed at modulating key signaling pathways implicated in disease.[1]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental for any synthetic campaign. The core properties of 3-Iodo-1H-indazole-4-carbonitrile are summarized below.

Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 944898-93-5 | [3][4] |

| Molecular Formula | C₈H₄IN₃ | [3][5] |

| Molecular Weight | 269.05 g/mol | [3] |

| IUPAC Name | 3-iodo-1H-indazole-4-carbonitrile | [5] |

| SMILES | C1=CC2=NNC(=C2C(=C1)C#N)I | [5] |

| InChIKey | ASELKRKBVMZMSK-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.0 | [5] |

Molecular Structure

Caption: Structure of 3-Iodo-1H-indazole-4-carbonitrile.

Predicted Spectroscopic Analysis

Note: As of early 2026, specific, published experimental spectra for this isomer are not widely available. The following analysis is predictive, based on established principles and data from analogous structures.[6]

-

¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the δ 7.5-8.5 ppm range, corresponding to the protons on the benzene ring. A broad singlet, characteristic of the N-H proton, is anticipated at a significantly downfield shift (δ > 11 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum should display eight signals. The nitrile carbon (C≡N) is expected around δ 115-118 ppm. The carbon atom attached to the iodine (C3) will be significantly shifted to a higher field (lower ppm value) compared to its protonated analogue, likely appearing in the δ 90-100 ppm range. The remaining six aromatic carbons will resonate in the typical δ 110-145 ppm region.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (a broad peak around 3200-3400 cm⁻¹), the C≡N (nitrile) stretch (a sharp, medium-intensity peak around 2220-2240 cm⁻¹), and aromatic C-H and C=C stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 270.95. The isotopic pattern will be characteristic of a mono-iodinated compound.

Proposed Synthesis and Purification

A robust synthesis of 3-Iodo-1H-indazole-4-carbonitrile can be logically proposed via the direct iodination of the corresponding precursor, 1H-indazole-4-carbonitrile. This approach leverages established methodologies for the C3-iodination of the indazole core.[7]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of 1H-indazole-4-carbonitrile (1.0 equiv) in anhydrous Dimethylformamide (DMF, ~0.2 M), add solid Iodine (I₂, 2.0 equiv).

-

Base Addition: Add potassium hydroxide (KOH, 4.0 equiv) pellets portion-wise to the mixture at room temperature. Causality: KOH acts as a base to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the iodine.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃). Self-Validation: The disappearance of the brown iodine color validates the successful quenching of excess reagent.

-

Workup - Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3-Iodo-1H-indazole-4-carbonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Iodo-1H-indazole-4-carbonitrile lies in its three distinct reactive sites, which can be addressed with high selectivity. The C3-Iodo bond is particularly valuable for diversification.

Caption: Key reactive sites and synthetic transformations.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The carbon-iodine bond is an excellent substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[8] This is the primary strategy for elaborating the indazole core.

This protocol facilitates the synthesis of 3-aryl-1H-indazoles, a common motif in kinase inhibitors.

-

Setup: In an oven-dried flask, combine 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add a degassed solvent mixture of DMF and an aqueous solution of a base, typically 2M Na₂CO₃ or NaHCO₃.[7]

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography.

Causality: The palladium catalyst undergoes oxidative addition into the C-I bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated. The base is crucial for activating the boronic acid.

This reaction is invaluable for introducing alkenyl substituents at the C3 position.[8]

-

Setup: Combine an N-protected 3-iodo-indazole derivative (1.0 equiv), the desired alkene (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a sealed tube. Note: N-protection is often required to prevent side reactions and improve yields.[8]

-

Solvent: Add an anhydrous solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture to 80-120 °C until the starting material is consumed.

-

Workup & Purification: Cool the reaction, filter off inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.

Applications in Drug Discovery

3-Iodo-1H-indazole-4-carbonitrile is not an end product but a high-value starting material for generating libraries of diverse compounds for high-throughput screening.

-

Kinase Inhibitor Scaffolds: The 3-aryl-indazole motif, readily accessible via Suzuki coupling, is a well-established hinge-binding scaffold for numerous protein kinases. The C4-nitrile can be used to modulate solubility or provide an additional interaction point within the ATP-binding pocket.

-

GPCR Modulators: Further functionalization can yield ligands for G-protein coupled receptors. The diversity introduced at the C3 position can be tuned to achieve selectivity for specific receptor subtypes.

-

Fragment-Based Drug Design (FBDD): The core molecule itself can serve as a complex fragment for screening. Hits can be rapidly optimized by leveraging the reactivity of the C3-iodide.

Caption: Role as a scaffold for generating diverse therapeutic candidates.

Safety and Handling

While specific toxicology data for 3-Iodo-1H-indazole-4-carbonitrile is not available, data from structurally related compounds should be used to guide handling procedures.

-

GHS Hazard Information (Inferred):

-

Recommended Precautions:

-

Handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Review the Safety Data Sheet (SDS) from the supplier before use.

-

References

-

PubChem. (n.d.). 3-Iodo-1H-indazole. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubChemLite. (n.d.). 3-iodo-1h-indazole-4-carbonitrile (C8H4IN3). Retrieved February 10, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 944898-93-5 | 3-Iodo-1H-indazole-4-carbonitrile. Retrieved February 10, 2026, from [Link]

-

Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at [Link]

-

Shaik, B., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at [Link]

-

PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at [Link]

-

Bentabed, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5199. Available at [Link]

-

Liu, J., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available at [Link]

-

Lead Sciences. (n.d.). 3-Iodo-1H-indazole-4-carbonitrile. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure for Preparation of 1H-Indazole-3-carbonitrile. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carbonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3-Iodo-1H-indazole-4-carbonitrile - Lead Sciences [lead-sciences.com]

- 5. PubChemLite - 3-iodo-1h-indazole-4-carbonitrile (C8H4IN3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indazole-3-carbonitrile | C8H5N3 | CID 437556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Iodo-1H-indazole-4-carbonitrile

The following technical guide details the synthesis pathway for 3-Iodo-1H-indazole-4-carbonitrile , designed for researchers in medicinal chemistry and process development.

Executive Summary

Target Molecule: 3-Iodo-1H-indazole-4-carbonitrile

CAS: 944898-93-5

Molecular Formula:

This guide outlines a robust, scalable two-step synthesis starting from 4-bromo-1H-indazole . While de novo ring construction is possible, the functionalization of the pre-formed indazole core offers higher regioselectivity and operational simplicity. The critical step is the C3-selective iodination of the electron-deficient 4-cyanoindazole intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on the inherent nucleophilicity of the indazole C3 position, which remains susceptible to electrophilic attack even in the presence of electron-withdrawing groups (EWG) at C4.

Figure 1: Retrosynthetic strategy prioritizing late-stage iodination.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1H-indazole-4-carbonitrile

Objective: Convert the C4-bromide to a nitrile group.

Rationale: Classical copper-mediated cyanation (Rosenmund-von Braun) requires harsh conditions (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Bromo-1H-indazole | 1.0 | Substrate |

| Zinc Cyanide ( | 0.6 | Cyanide Source |

| 0.02 | Catalyst Precursor | |

| dppf (Ligand) | 0.04 | Ligand |

| Zinc Dust | 0.1 | Catalyst Activator |

| DMAc / DMF | Solvent | Polar Aprotic Solvent |

Protocol

-

Setup: Charge a dry Schlenk flask with 4-bromo-1H-indazole (10.0 g, 50.7 mmol),

(3.57 g, 30.4 mmol), -

Inerting: Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add anhydrous DMAc (100 mL) via syringe.

-

Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (

) and appearance of the nitrile ( -

Workup: Cool to room temperature. Dilute with EtOAc (300 mL) and wash with 2M

(to chelate Zn/Pd species), followed by brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). -

Yield: Expect 85–92% as a pale yellow solid.

Step 2: Synthesis of 3-Iodo-1H-indazole-4-carbonitrile

Objective: Regioselective iodination at the C3 position.

Mechanism: Electrophilic Aromatic Substitution (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1H-indazole-4-carbonitrile | 1.0 | Substrate |

| Iodine ( | 1.2 | Electrophile Source |

| KOH (pellets) | 2.5 | Base |

| DMF | Solvent | Solvent |

Protocol

-

Dissolution: Dissolve 1H-indazole-4-carbonitrile (5.0 g, 34.9 mmol) in DMF (50 mL) in a round-bottom flask.

-

Base Addition: Add KOH pellets (4.9 g, 87.3 mmol) in one portion. The solution may darken.

-

Iodination: Cool the mixture to 0°C. Add Iodine (

) (10.6 g, 41.9 mmol) portion-wise over 15 minutes to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Checkpoint: TLC (50% EtOAc/Hex) should show conversion of the starting material (

) to a less polar product (

-

-

Quench: Pour the reaction mixture into a stirred solution of 10%

(sodium thiosulfate) in water (200 mL) to reduce excess iodine. A precipitate will form. -

Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

-

Yield: Expect 88–95% as an off-white to yellow solid.

Reaction Mechanism & Pathway Logic

The iodination proceeds via a base-mediated mechanism where the indazole N-H is deprotonated to form an indazolyl anion, increasing the electron density at C3.

Figure 2: Mechanism of base-mediated C3-iodination.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature (Step 1) | 120°C ± 5°C | <110°C: Incomplete conversion. >130°C: Decomposition of catalyst. |

| Oxygen Level (Step 1) | < 100 ppm | Pd(0) is sensitive to oxidation; poor inerting leads to stalled reaction. |

| pH (Step 2) | Basic (>10) | Acidic conditions inhibit the formation of the reactive indazolyl anion. |

| Quench (Step 2) | Failure to quench excess |

Safety & Handling

-

Cyanide Hazard: Step 1 involves

. All weighing must be done in a fume hood. Keep bleach ( -

Iodine: Corrosive and sublimes. Wear appropriate PPE.[1]

-

Waste: Aqueous waste from Step 1 contains cyanide and heavy metals; dispose of in dedicated cyanide waste streams.

References

-

Palladium-Catalyzed Cyanation of Aryl Halides

-

Iodination of Indazoles

-

Indazole Functionalization Review

-

Commercial Availability & Properties

Sources

- 1. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties and versatile biological activities.[1][2] This guide provides a comprehensive analysis of the indazole core, elucidating its structural significance, its role as a "privileged scaffold," and its broad therapeutic applicability. We will explore its diverse pharmacological roles, from potent kinase inhibition in oncology to modulation of targets in inflammatory and infectious diseases.[3][4] This document synthesizes key structure-activity relationships (SAR), details relevant experimental protocols for synthesis and evaluation, and examines the clinical landscape of indazole-based therapeutics, offering field-proven insights for researchers engaged in the design and development of next-generation pharmaceuticals.

The Indazole Nucleus: Structural and Physicochemical Foundations

Indazole, or benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[1] This fusion results in a stable, 10 π-electron aromatic system that confers planarity and specific electronic properties crucial for molecular interactions with biological targets.[1]

Tautomerism and Bioisosterism

Indazole exists in three principal tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[1][4][5] This stability is a key factor in its successful application in drug design.

The unique arrangement of its two nitrogen atoms allows the indazole scaffold to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the second nitrogen).[6] This dual functionality makes it an excellent bioisostere for other critical pharmacophoric groups, such as indole and phenol.[6]

-

Rationale for Bioisosteric Replacement: Replacing a phenol group with an indazole can be a strategic decision in drug design. Phenols are often susceptible to Phase I (oxidation) and Phase II (e.g., glucuronidation) metabolism, which can lead to rapid clearance and poor pharmacokinetic profiles. The indazole ring is generally less metabolically vulnerable, offering improved stability while preserving the essential hydrogen-bonding interactions required for target binding.[6]

Caption: The principal tautomeric forms of the indazole scaffold.

The Privileged Scaffold: A Gateway to Diverse Pharmacological Activity

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The indazole nucleus is a quintessential example, forming the core of drugs across numerous therapeutic areas.[3][6] Its rigid, planar structure provides a well-defined orientation for substituents, while its hydrogen bonding capacity allows for critical interactions within protein binding pockets, such as the hinge region of kinases.[6]

The vast therapeutic potential of indazole derivatives includes:

-

Anti-Cancer: Inhibition of various protein kinases, PARP enzymes, and other oncology targets.[7][8]

-

Anti-Inflammatory: Modulation of enzymes like 5-lipoxygenase (5-LOX) and inhibition of inflammatory mediators.[1][9]

-

Anti-Microbial & Anti-Protozoal: Activity against a range of bacteria, fungi, and parasites.[1][4]

-

Neurological & CNS Disorders: Antidepressant activity and antagonism of serotonin 5-HT3 receptors.[1][4]

-

Other Activities: Including anti-diabetic, anti-HIV, anti-arrhythmic, and male contraceptive properties.[3][10][11]

Caption: Diverse biological activities of the indazole scaffold.

Indazoles in Oncology: A Paradigm of Targeted Therapy

Oncology is where the indazole scaffold has had its most profound impact. Several FDA-approved drugs feature this core, primarily functioning as protein kinase inhibitors.

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs target the ATP-binding pocket of protein kinases. The N1-H of the indazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the adenine portion of ATP, acting as an effective anchor for the inhibitor. Substituents on the indazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Caption: Indazole interaction model in a kinase ATP-binding site.

Marketed Indazole-Based Oncology Drugs

The clinical success of these compounds validates the utility of the indazole scaffold.

| Drug Name | Primary Target(s) | FDA-Approved Indication(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][12] |

| Axitinib | VEGFR | Advanced Renal Cell Carcinoma[1][7] |

| Niraparib | PARP1/PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[5][7] |

| Entrectinib | TRK, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[7][13] |

Experimental Protocols: Synthesis and Biological Evaluation

A core competency in drug discovery is the ability to both synthesize and evaluate novel chemical entities. The following protocols are representative of workflows used in the development of indazole-based compounds.

Representative Synthesis of a 1H-Indazole Derivative

This protocol describes a common metal-free synthesis from an o-aminoketone derivative, a method valued for its scalability and functional group tolerance.[1]

Objective: To synthesize a substituted 1H-indazole via oxime formation and subsequent cyclization.

Methodology:

-

Step 1: Oxime Formation.

-

Dissolve the starting o-aminoketone (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, enabling nucleophilic attack on the ketone.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-water and collect the precipitated oxime intermediate by filtration. Dry under vacuum.

-

-

Step 2: Cyclization to 1H-Indazole.

-

Suspend the dried oxime intermediate (1.0 eq) in dichloromethane (DCM, 15 mL/mmol) and cool the flask to 0°C in an ice bath.

-

Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Causality: Methanesulfonyl chloride activates the oxime's hydroxyl group, transforming it into a good leaving group (mesylate) to facilitate the intramolecular cyclization.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the formation of the indazole product by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1H-indazole derivative.

-

-

Validation & Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%). This multi-faceted characterization is a self-validating system ensuring the identity and quality of the synthesized compound.

-

In-Vitro Biological Evaluation: MTT Cytotoxicity Assay

This protocol is used to assess the anti-proliferative activity of a synthesized indazole compound against cancer cell lines.[7]

Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) of an indazole derivative.

Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., K562, A549) under standard conditions (37°C, 5% CO₂).[7]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test indazole compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) only as a negative control and a known chemotherapy agent (e.g., 5-Fluorouracil) as a positive control.[7]

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Future Perspectives and Conclusion

The indazole scaffold is far from being fully exploited. Future research will likely focus on several key areas:

-

Novel Scaffolds: Expanding beyond the traditional 1H-indazole to explore the therapeutic potential of 2H-indazoles and other isomers.[1]

-

Target Selectivity: Fine-tuning substituents to achieve greater selectivity for specific kinase isoforms or other targets, thereby minimizing off-target effects and improving safety profiles.

-

Multifunctional Agents: Designing hybrid molecules that incorporate the indazole core with other pharmacophores to target multiple pathways simultaneously, a promising strategy for overcoming drug resistance.[1]

References

- Pharmacological properties of indazole derivatives: recent developments. (n.d.). Vertex AI Search.

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

-

Zhang, J., Li, X., Wu, W., & Gong, P. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2656. [Link]

- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021, May 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025, August 19). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.

- Indazoles in Drug Discovery. (n.d.). PharmaBlock.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.

-

Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869–878. [Link]

- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005, October 1). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.

-

Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. [Link]

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020, August 18). Semantic Scholar.

-

Gaikwad, D. D. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 12-24. [Link]

-

de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1269. [Link]

- Indazole-Containing Compounds in Clinical Trials: A Technical Review. (n.d.). Benchchem.

- Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., & Domb, A. J. (2015). Scheme 20. Synthesis of indazole derivatives in different methods. [Image]. ResearchGate.

-

Wang, Y., Zhang, T., Zhang, Y., Wang, Y., Li, S., Wang, L., & Liu, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Nayak, S. K., Swain, S., Sahoo, J., Sahoo, S. S., & Singh, S. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 4(2), 405–418. [Link]

- Saghdani, N., El Brahmi, N., el Abbouchi, A., & El Kazzouli, S. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.

-

Saghdani, N., El Kazzouli, S., & El Brahmi, N. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(1), 226–237. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 4072-4080. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 10. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pnrjournal.com [pnrjournal.com]

Technical Guide: 3-Iodo-1H-indazole-4-carbonitrile as a Synthetic Intermediate

The following technical guide details the synthetic utility, preparation, and application of 3-Iodo-1H-indazole-4-carbonitrile , a critical scaffold in modern medicinal chemistry.

CAS Number: 944898-93-5 Formula: C₈H₄IN₃ Molecular Weight: 269.04 g/mol

Executive Summary

3-Iodo-1H-indazole-4-carbonitrile represents a "privileged scaffold" in drug discovery, particularly within kinase inhibitor development. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C3-iodine (a vector for cross-coupling), the C4-nitrile (an electronic tuner and gateway to amides/amines), and the N1-nitrogen (a directing group or solubility handle).

This guide provides a validated synthetic workflow for generating this intermediate and details its downstream application in synthesizing bioactive small molecules, such as FGFR and PLK4 inhibitors.

Strategic Synthetic Architecture

The synthesis of 3-iodo-1H-indazole-4-carbonitrile requires a disciplined approach to regioselectivity. The "Nitrile-First" strategy is the industry standard, avoiding the chemoselectivity issues inherent in handling poly-halogenated species.

Retrosynthetic Analysis

The most robust route disconnects the C3-Iodine bond first, revealing 1H-indazole-4-carbonitrile as the precursor. This precursor is, in turn, derived from 4-bromo-1H-indazole via palladium-catalyzed cyanation.

Caption: The "Nitrile-First" synthetic pathway ensures regiochemical integrity.

Detailed Experimental Protocols

Step 1: Cyanation (Preparation of 1H-Indazole-4-carbonitrile)

Rationale: Direct cyanation of the 4-bromo species is preferred over constructing the ring from acyclic precursors due to the commercial availability of 4-bromo-1H-indazole.

Reagents:

-

4-Bromo-1H-indazole (1.0 equiv)[1]

-

Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

Solvent: Anhydrous DMF (degassed)

Protocol:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure vessel with 4-bromo-1H-indazole, Zn(CN)₂, and Pd(PPh₃)₄.

-

Solvation: Add anhydrous DMF. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor via LC-MS for the consumption of the bromide (M+H ≈ 197/199) and appearance of the nitrile (M+H ≈ 144).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 10% NH₄OH (to quench zinc salts) followed by brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a crystalline solid.

Step 2: C3-Iodination (Synthesis of the Target)

Rationale: Electrophilic aromatic substitution at the C3 position of indazoles is highly favored. The use of basic conditions (KOH) facilitates the formation of the indazolyl anion, which is more reactive toward iodine.

Reagents:

-

1H-Indazole-4-carbonitrile (1.0 equiv)

-

Iodine (I₂, 2.0 equiv)

-

Potassium Hydroxide (KOH, 3.0 equiv)

Protocol:

-

Dissolution: Dissolve 1H-indazole-4-carbonitrile in DMF (0.5 M concentration) at room temperature.

-

Addition: Add KOH pellets (crushed) followed by the portion-wise addition of solid Iodine over 10 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.

-

Completion: Stir at room temperature for 1–3 hours. TLC/LC-MS should show complete conversion to the mono-iodinated product (M+H ≈ 270).

-

Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine. A precipitate will form.

-

Isolation: Filter the solid, wash copiously with water, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if high purity (>99%) is required for biological assays.

Divergent Reactivity & Applications[6]

The 3-iodo-4-cyanoindazole core acts as a "molecular hub." The C3-iodine allows for the attachment of hydrophobic domains (common in kinase inhibitors), while the C4-nitrile serves as a masked polar group.

The "Gatekeeper" Strategy in Kinase Inhibitors

In many kinase inhibitors (e.g., targeting FGFR or VEGFR), the indazole N1-H binds to the hinge region of the kinase ATP-binding pocket. The substituent at C3 extends into the hydrophobic back-pocket, while the C4-group (derived from the nitrile) often interacts with the "gatekeeper" residue or solvent front.

Caption: Orthogonal reactivity profile allowing modular drug design.

Key Transformations

-

Suzuki-Miyaura Coupling: The C3-I bond is highly labile to Pd(0). Coupling with p-fluorophenylboronic acid yields 3-(4-fluorophenyl)-1H-indazole-4-carbonitrile, a common motif in p38 MAP kinase inhibitors.

-

Nitrile Hydrolysis: Treatment with basic hydrogen peroxide (H₂O₂/NaOH) converts the C4-nitrile to the primary amide (CONH₂). This is crucial for creating hydrogen bond donors that interact with residues like Aspartate in the kinase active site.

Safety & Stability

-

Iodine/KOH: This combination is corrosive. The reaction generates heat.[5][6] Ensure adequate ventilation.

-

Cyanides: While the nitrile product is stable, the synthesis of the precursor uses Zn(CN)₂, which releases HCN upon contact with acid. All cyanation waste streams must be treated with bleach (sodium hypochlorite) before disposal.

-

Storage: 3-Iodo-1H-indazole-4-carbonitrile is light-sensitive (due to the C-I bond). Store in amber vials at 2–8°C under an inert atmosphere.

References

-

General Indazole Iodination

-

Cyanation Methodologies

-

Kinase Inhibitor Applications

- Commercial Availability & Properties: Title: 3-Iodo-1H-indazole-4-carbonitrile Product Page. Source: Lead Sciences / BLDpharm. Context: Verification of CAS 944898-93-5 and physical properties.

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utility of 3-Iodo-1H-indazole-4-carbonitrile in Medicinal Chemistry

[1]

Executive Summary

3-Iodo-1H-indazole-4-carbonitrile represents a high-value "privileged scaffold" intermediate for the synthesis of small-molecule kinase inhibitors, particularly targeting FGFR, VEGFR, and IRAK4 pathways.[1] Its unique substitution pattern—combining a reactive electrophile (iodine) at the C3 position with a versatile synthetic handle (nitrile) at the sterically crowded C4 position—allows medicinal chemists to rapidly access complex, tri-substituted indazole cores. This guide outlines the molecule's reactivity profile, optimized synthetic protocols for overcoming peri-position steric hindrance, and its application in fragment-based drug discovery (FBDD).

Structural Analysis & Reactivity Profile

The utility of 3-Iodo-1H-indazole-4-carbonitrile lies in its orthogonal functionalization potential .[1] The molecule possesses three distinct reactive sites that can be modified independently, allowing for the systematic construction of Structure-Activity Relationship (SAR) libraries.

The Reactivity Triad

-

C3-Iodine (The "Hinge" Vector): The C-I bond is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1] In kinase inhibitors, substituents at this position typically bind to the ATP-binding hinge region or the hydrophobic back pocket.

-

C4-Nitrile (The "Solvent Front" Vector): The nitrile group is a "masked" functionality. It is stable during C3 and N1 manipulations but can be subsequently transformed into amides, acids, amines, or heterocycles (e.g., tetrazoles) to interact with the solvent front or improve physicochemical properties (solubility, permeability).

-

N1-Nitrogen (The "Tail" Vector): The acidic proton (pKa ~14) allows for alkylation or arylation. This position usually directs the molecule out of the ATP pocket, making it an ideal site for attaching solubilizing groups (e.g., morpholine, piperazine linkers).

The "Peri-Effect" Challenge

A critical structural feature is the peri-interaction between the C3-Iodine and the C4-Nitrile.[1] These groups are spatially adjacent, creating significant steric crowding.

-

Impact on Synthesis: While the electron-withdrawing nature of the C4-CN group activates the C3-I bond for oxidative addition by Pd(0), the steric bulk can hinder the transmetallation step in cross-coupling reactions.[1]

-

Strategic Advantage: Once functionalized, the steric lock forces substituents into specific conformations, potentially improving binding selectivity by reducing the entropic penalty of binding.

Reactivity Map (Graphviz)

Figure 1: Orthogonal reactivity map of the 3-Iodo-1H-indazole-4-carbonitrile scaffold.

Synthetic Utility & Methodologies

Successful utilization of this scaffold requires protocols that respect the steric hindrance at C3 and the electrophilic nature of C4.

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Challenge: The C4-cyano group creates steric bulk that can stall standard Pd(PPh3)4 couplings. Solution: Use of electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) facilitates the coupling of hindered substrates.

Standardized Protocol:

-

Reagents:

-

Substrate: 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv)[1][2][3]

-

Boronic Acid/Ester: Ar-B(OH)2 or Ar-BPin (1.2–1.5 equiv)[1]

-

Catalyst: Pd2(dba)3 (0.05 equiv) or Pd(dppf)Cl2 (for less hindered partners)

-

Ligand: XPhos or SPhos (0.10 equiv) – Critical for overcoming peri-sterics.

-

Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF (anhydrous).

-

-

Procedure:

-

Charge reaction vessel with substrate, boronic acid, base, and catalyst system under inert atmosphere (Argon/N2).

-

Add degassed solvent.

-

Heat to 90–100°C for 4–12 hours. Monitor by LCMS.

-

Note: If N1 is unprotected, use 2 equivalents of base to account for the acidic NH.

-

Protocol B: N1-Alkylation (Solubility Tuning)

Timing: It is often strategic to perform N1-alkylation before C3-coupling to improve solubility in organic solvents and prevent catalyst poisoning by the free NH.[1]

Standardized Protocol:

-

Reagents:

-

Procedure:

-

Dissolve substrate in DMF. Add base and stir for 30 min to generate the anion.

-

Add electrophile dropwise.

-

Heat to 60°C (if using Cs2CO3) or stir at RT (if using NaH).

-

Regioselectivity:[1] N1 alkylation is generally favored over N2 due to thermodynamics, but verify regiochemistry using NOESY NMR.

-

Protocol C: C4-Nitrile Hydrolysis

Application: Converting the nitrile to a primary amide is a common strategy in FGFR inhibitors (mimicking the structure of drugs like lenvatinib or futibatinib intermediates).

Standardized Protocol:

-

Reagents:

-

Substrate: Functionalized Indazole-4-carbonitrile.[1]

-

Reagent: H2O2 (30%) / NaOH (aq) or Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) for mild conditions.

-

-

Procedure (Basic Hydrolysis):

-

Dissolve substrate in DMSO/Ethanol.

-

Add 1M NaOH (2 equiv) and H2O2 (5 equiv).

-

Stir at 0°C -> RT. The reaction is usually rapid.

-

Caution: Ensure the C3-substituent is stable to oxidative hydrolysis.[1]

-

Therapeutic Applications

This scaffold is predominantly used in the discovery of Type I and Type II Kinase Inhibitors .

Target Class: Fibroblast Growth Factor Receptors (FGFR)

FGFR inhibitors often require a fused bicyclic system (like indazole) to bind to the hinge region (Glu562/Ala564 in FGFR1).

-

Mechanism: The Indazole N2 accepts a hydrogen bond from the hinge. The C3-substituent extends into the hydrophobic pocket.[1]

-

Role of C4-CN: The C4 position points toward the solvent-exposed region or the "gatekeeper" residue.[1] Converting the C4-CN to an amide (C4-CONH2) provides a critical H-bond donor/acceptor motif that interacts with conserved residues (e.g., Asp641), significantly increasing potency and selectivity.

Target Class: IRAK4 and PLK4

Recent patent literature highlights 3-substituted indazoles as inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) for autoimmune diseases and PLK4 (Polo-like Kinase 4) for oncology.[1]

-

Design Strategy: The 3-iodo group is replaced with a heteroaryl ring (e.g., pyridine, pyrazole) via Suzuki coupling. The 4-CN is maintained or converted to a small lipophilic group to fit tight pockets characteristic of these kinases.[1]

Application Workflow Diagram (Graphviz)

Figure 2: Logical workflow for converting the building block into a bioactive kinase inhibitor.

Handling & Stability Data

| Property | Specification | Notes |

| Molecular Weight | 269.04 g/mol | |

| Appearance | Pale yellow to off-white solid | Light sensitive (Iodide stability).[1] |

| Storage | 2–8°C, Inert Atmosphere | Protect from light to prevent C-I bond homolysis. |

| Solubility | DMSO, DMF, THF | Poor solubility in water/alcohols before N1-alkylation. |

| Hazards | Irritant (H315, H319, H335) | Standard PPE required. Treat as potential sensitizer. |

References

-

Chemical Identity & Vendor Data

-

Synthetic Methodology (Indazole Couplings)

-

Therapeutic Applications (Kinase Inhibitors)

-

Indazole Derivatives as Kinase Inhibitors: A Review. RSC Advances, 2021. (Overview of the scaffold in oncology).

-

Patent WO2016083433A1: New substituted indazoles and use thereof. (Describes IRAK4 inhibitors using substituted indazole cores).

-

Sources

- 1. 1082041-46-0|4-fluoro-3-iodo-1H-indazole-6-carbonitrile|BLD Pharm [bldpharm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3-IODO-1H-INDAZOLE-4-CARBONITRILE [944898-93-5] | King-Pharm [king-pharm.com]

- 5. 885522-63-4 | 3-Iodo-4-methyl-1H-indazole | Iodides | Ambeed.com [ambeed.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

Technical Guide: Discovery and Synthesis of 3-Iodo-1H-indazole-4-carbonitrile

[1]

Executive Summary & Chemical Identity

3-Iodo-1H-indazole-4-carbonitrile (CAS: 944898-93-5 ) is a highly functionalized indazole scaffold characterized by a reactive iodine handle at position 3 and a nitrile group at position 4.[1] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, offering orthogonal vectors for diversification—crucial for accessing the ATP-binding pockets of serine/threonine and tyrosine kinases.

| Property | Specification |

| IUPAC Name | 3-iodo-1H-indazole-4-carbonitrile |

| CAS Number | 944898-93-5 |

| Molecular Formula | C₈H₄IN₃ |

| Molecular Weight | 269.04 g/mol |

| Key Functionality | C3-Iodine (Suzuki/Sonogashira coupling); C4-Nitrile (H-bond acceptor/precursor) |

| Primary Application | Intermediate for PAK1 Inhibitors (Roche), VEGFR-2 Inhibitors |

Discovery and Historical Context

The genesis of 3-Iodo-1H-indazole-4-carbonitrile is inextricably linked to the pursuit of selective p21-activated kinase 1 (PAK1) inhibitors.[1] PAK1 is a downstream effector of Rho family GTPases (Rac1 and Cdc42) and plays a pivotal role in cytoskeletal dynamics, cell motility, and oncogenic transformation.

-

The Roche Breakthrough (2013): The compound gained prominence through the work of F. Hoffmann-La Roche AG .[1] In patent WO 2013/026914 , Aliagas-Martin et al. disclosed a series of serine/threonine PAK1 inhibitors where the 3,4-disubstituted indazole core served as a critical hinge-binding motif.[1] The 4-cyano group was designed to induce specific electronic properties or interact with residues in the kinase gatekeeper region, while the 3-position allowed for the attachment of solubilizing groups or pharmacophores via cross-coupling.[1]

-

Expansion to VEGFR-2: Subsequent research (e.g., CN114276297A ) identified this scaffold's utility in developing VEGFR-2 (KDR) inhibitors, demonstrating its versatility across different kinase families (Ser/Thr and Tyr).[1]

Synthetic Logic and Protocols

The synthesis of 3-Iodo-1H-indazole-4-carbonitrile requires a strategy that establishes the [1,2]diazole ring while correctly positioning the nitrile group.[1] The most robust route proceeds via the hydrazine cyclization of a fluorobenzaldehyde precursor, followed by electrophilic iodination.

Retrosynthetic Analysis

The 4-cyano group is best introduced before ring closure to avoid the harsh conditions of cyanation on a pre-formed iodo-indazole (which would compete with the C3-iodine).[1] Therefore, the synthesis starts from 2-fluoro-3-formylbenzonitrile .[1]

Figure 1: Synthetic pathway for 3-Iodo-1H-indazole-4-carbonitrile.

Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood due to the toxicity of hydrazines and cyanides.

Step 1: Synthesis of 1H-Indazole-4-carbonitrile

This step involves the condensation of hydrazine with the aldehyde followed by nucleophilic aromatic substitution (SNAr) of the fluorine.[1]

-

Reagents: 2-Fluoro-3-formylbenzonitrile (1.0 eq), Hydrazine monohydrate (excess, ~5-10 eq), Ethanol or THF (Solvent).[1]

-

Procedure:

-

Dissolve 2-fluoro-3-formylbenzonitrile in Ethanol (0.5 M concentration).

-

Slowly add Hydrazine monohydrate at 0°C (exothermic reaction).

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material and formation of the cyclized product (M+H = 144).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

-

Step 2: Iodination to 3-Iodo-1H-indazole-4-carbonitrile

Electrophilic iodination at the C3 position is selective due to the electronic richness of the pyrazole ring compared to the electron-deficient benzonitrile ring.[1]

-

Reagents: 1H-Indazole-4-carbonitrile (1.0 eq), Iodine (I₂, 1.1 eq), Potassium Hydroxide (KOH, 2.0 eq), DMF (Dimethylformamide).[1]

-

Procedure:

-

Dissolve 1H-indazole-4-carbonitrile in DMF.

-

Add KOH pellets (or crushed powder) and stir for 15 minutes to deprotonate the N1-H (increasing nucleophilicity at C3).

-

Add Iodine portion-wise at 0°C to room temperature.

-

Stir at room temperature for 2–4 hours.

-

Quench: Pour the reaction mixture into 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine. A solid precipitate should form.

-

Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

-

Drying: Dry the solid under vacuum at 45°C.

-

Yield: Typically 85–95%.

-

Structural Utility & SAR Logic

The 3-iodo-1H-indazole-4-carbonitrile scaffold offers three distinct vectors for chemical modification, making it an ideal "hub" for Structure-Activity Relationship (SAR) studies.

Figure 2: SAR diversification vectors of the scaffold.[1]

-

C3-Iodine: The iodine atom is a facile leaving group for Palladium-catalyzed cross-coupling reactions.[1] In PAK1 inhibitors, this position is often coupled with pyrazoles, pyridines, or solubilizing tails to interact with the solvent-exposed region of the kinase.

-

C4-Nitrile: The nitrile group is electron-withdrawing, lowering the pKa of the N1-proton and influencing the hydrogen bond donor capability of the indazole.[1] It can also be hydrolyzed to a primary amide (CONH₂) to pick up additional hydrogen bonding interactions in the kinase back-pocket.[1]

-

N1-Nitrogen: This position is usually substituted (e.g., with methyl, THP, or cycloalkyl groups) to modulate potency and metabolic stability.

References

-

Aliagas-Martin, I., et al. (2013).[2][3] Serine/Threonine PAK1 Inhibitors. WO 2013/026914 A1 .[2][3][4][5] F. Hoffmann-La Roche AG.[1][2][3] [1]

-

Wang, Y., et al. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN 114276297 A .[6]

-

Laufer, R., et al. (2014).[7] Discovery of novel 3,5-disubstituted indazoles as potent and selective inhibitors of the p21-activated kinase 1 (PAK1). Bioorganic & Medicinal Chemistry, 22(17), 4968-4997.[7] (Contextual reference for PAK1 indazole chemistry).

-

Organic Syntheses Board of Editors . (2020). Preparation of 1H-Indazole-3-carbonitrile (Analogous methodology). Org. Synth. 2020, 97, 314-326.

Sources

- 1. 6-Iodo-1H-indazole(261953-36-0) 1H NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PAK1: A Therapeutic Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. 3-碘-1H-吲唑-4-甲腈 | 3-Iodo-1H-indazole-4-carbonitrile | 944898-93-5 - 乐研试剂 [leyan.com]

- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-indazole-4-carbonitrile

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The functionalization of this heterocyclic system, particularly at the C-3 position, is a critical step in the development of new molecular entities with tailored pharmacological profiles.[3][4] The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile methodology for the formation of carbon-carbon bonds.[5][6][7] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene provides a direct pathway to introduce diverse substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the Heck reaction conditions specifically tailored for 3-iodo-1H-indazole-4-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

A generalized catalytic cycle for the Heck reaction is depicted below:

Figure 1: Generalized Catalytic Cycle of the Heck Reaction.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-1H-indazole-4-carbonitrile, forming a Pd(II) complex. The high reactivity of the C-I bond makes iodo-substituted substrates ideal for this reaction.

-

Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the indazole moiety into the alkene double bond.

-

Syn-β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired vinyl-substituted indazole product and a palladium-hydride species.

-

Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.

Critical Parameters for Optimization

The success and efficiency of the Heck reaction are highly dependent on a careful selection of several key parameters. For the specific case of 3-iodo-1H-indazole-4-carbonitrile, the electronic and steric properties of the substrate must be considered. The electron-withdrawing nature of the nitrile group can influence the reactivity of the indazole ring.

Palladium Catalyst and Ligands

The choice of the palladium source and associated ligands is critical for catalytic activity and stability.

-

Palladium Precursors: Common choices include Pd(OAc)₂ and Pd(PPh₃)₄. Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness.[8]

-

Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl halides, electron-rich phosphine ligands can be beneficial.

Base

The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.

-

Inorganic Bases: Carbonates (e.g., NaHCO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. NaHCO₃ is a mild and often effective choice.[9]

-

Organic Bases: Tertiary amines like triethylamine (NEt₃) can also be employed, particularly in polar aprotic solvents.

Solvent

The solvent must be capable of solubilizing the reactants and be stable at the required reaction temperature.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) is a common and effective solvent for Heck reactions.[10] Other options include dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).

Temperature

Heck reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. A typical range is 80-140 °C. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.

Alkene Coupling Partner

The nature of the alkene will significantly impact the reaction outcome. Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally good coupling partners.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Heck reaction of 3-iodo-1H-indazole-4-carbonitrile.

Protocol 1: Heck Coupling with Methyl Acrylate

This protocol outlines the reaction of 3-iodo-1H-indazole-4-carbonitrile with methyl acrylate, a common electron-deficient alkene.

Figure 2: Experimental Workflow for Protocol 1.

Materials:

-

3-Iodo-1H-indazole-4-carbonitrile

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), Pd(OAc)₂ (0.05 eq), and NaHCO₃ (2.0 eq).

-

Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this process three times.

-

Add anhydrous, degassed DMF via syringe, followed by methyl acrylate (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling with a Generic Alkene using a Phosphine Ligand

This protocol provides a more general approach that can be adapted for other alkene coupling partners and may offer improved yields or reaction rates through the use of a phosphine ligand.

Materials:

-

3-Iodo-1H-indazole-4-carbonitrile

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous (optional co-solvent)

-

Standard work-up and purification reagents as in Protocol 1.

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02-0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.04-0.10 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

-

To this solution, add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), the alkene (1.2-2.0 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Perform the work-up and purification as outlined in Protocol 1.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction on 3-iodo-indazole substrates, based on available literature. These can serve as a starting point for the optimization of the reaction with 3-iodo-1H-indazole-4-carbonitrile.

| Parameter | Condition A | Condition B |

| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Ligand | None | PPh₃ (in catalyst) |

| Base | NaHCO₃ (2 eq) | K₂CO₃ (2.5 eq) |

| Solvent | DMF | DMF/Toluene (1:1) |

| Alkene | Methyl Acrylate (1.5 eq) | Styrene (1.5 eq) |

| Temperature | 120 °C | 110 °C |

| Typical Yield | Moderate to Good | Moderate to Good |

| Reference | Adapted from[9] | Adapted from general Heck principles |

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst, or using a more electron-rich phosphine ligand. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

-

Side Reactions: The formation of homocoupled byproducts can sometimes occur. Adjusting the catalyst-to-ligand ratio may mitigate this.

-

N-H Reactivity: The indazole N-H proton is acidic and can potentially react with the base. While this is not typically a major issue in Heck reactions, for sensitive substrates or under strongly basic conditions, N-protection might be considered. However, direct C-3 functionalization of N-unsubstituted indazoles is often successful.[11]

-

Purification: The polar nature of the indazole-4-carbonitrile moiety may require more polar solvent systems for effective elution during column chromatography.

Conclusion

The Heck reaction is a robust and highly effective method for the C-3 functionalization of 3-iodo-1H-indazole-4-carbonitrile. By carefully selecting the catalyst, base, solvent, and temperature, researchers can efficiently synthesize a wide array of derivatives for applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for achieving successful and reproducible outcomes in the laboratory.

References

- Vertex Pharmaceuticals Incorporated. (Date unavailable). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.

- MDPI. (2020). Pd(PPh3)

- ResearchGate. (Date unavailable). Optimization of conditions for the Heck reaction.

- ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.

- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

- Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.

-

RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

- Organic Chemistry Portal. (Date unavailable). Heck Reaction. Organic Chemistry Portal.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.

- National Institutes of Health. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.

- ResearchGate. (Date unavailable). Preparation of 1 H ‐Indazole‐3‐Carbonitrile.

- Sami Publishing Company. (2022, February 6).

- National Institutes of Health. (Date unavailable). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC.

- Frontiers. (Date unavailable).

- Organic Chemistry Portal. (Date unavailable). Indazole synthesis. Organic Chemistry Portal.

- MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

- PubMed Central. (Date unavailable). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

Sources

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-1H-indazole-4-carbonitrile with Terminal Alkynes

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between 3-iodo-1H-indazole-4-carbonitrile and various terminal alkynes. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics.[1][2][3] This guide details the mechanistic underpinnings of the reaction, offers a robust and validated protocol, outlines key experimental parameters, and provides a troubleshooting guide to address common challenges. The protocols and insights are designed for researchers, medicinal chemists, and process development scientists aiming to synthesize novel alkynyl-substituted indazole derivatives.

Introduction: The Strategic Importance of Indazole Alkynylation

The indazole ring system is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[2][3] The ability to precisely functionalize the indazole scaffold is paramount for modulating pharmacological properties. The Sonogashira cross-coupling reaction stands out as one of the most powerful and versatile methods for forming a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[4][5]

This application note focuses on the coupling of 3-iodo-1H-indazole-4-carbonitrile. The iodo group at the C3 position provides high reactivity, making it an ideal handle for cross-coupling.[5] The adjacent nitrile group at C4 is a valuable functional group that can serve as a synthetic handle for further derivatization or as a key pharmacophoric element. This guide provides the foundational knowledge and practical steps to successfully leverage this powerful reaction for the synthesis of diverse chemical libraries.

The Sonogashira Reaction: Mechanism and Rationale

A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free variants exist, the dual Pd/Cu system is often robust and highly efficient for heteroaromatic substrates.[7][8]

The dual catalytic cycle involves several key steps:

-

Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂.[5]

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the 3-iodo-1H-indazole-4-carbonitrile to form a Pd(II)-indazole complex. This is often the rate-determining step for less reactive halides (like bromides or chlorides), but is typically facile with iodides.

-

Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5][6] This step activates the alkyne.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-indazole complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-indazole intermediate.[6]

-

Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Caption: Dual catalytic cycle of the Sonogashira reaction.

The Critical Role of N-H Protection

A crucial consideration for N-H containing heterocycles like 1H-indazole is the potential for the acidic proton to interfere with the reaction. It can react with the base or catalyst intermediates. Some studies have shown that for couplings at the C3-position of indazole, protection of the N1 nitrogen is necessary to achieve high yields, preventing side reactions or catalyst inhibition.[10] While some protocols are effective for unprotected NH-heterocycles, a preliminary test with a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is advisable if yields are low with the unprotected substrate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general, reliable starting point for the Sonogashira coupling of 3-iodo-1H-indazole-4-carbonitrile with a variety of terminal alkynes.

Materials and Reagents

| Reagent/Material | Role | Typical Grade | Notes |

| 3-Iodo-1H-indazole-4-carbonitrile | Aryl Halide Substrate | >98% Purity | Starting material. Can be synthesized from indazole.[11][12] |

| Terminal Alkyne | Coupling Partner | >98% Purity | Aliphatic or aromatic. |

| Dichlorobis(triphenylphosphine)palladium(II) | Palladium Pre-catalyst | >98% Purity | Pd(PPh₃)₂Cl₂ is air-stable and commonly used.[6] |

| Copper(I) Iodide (CuI) | Co-catalyst | >98% Purity | Should be off-white or tan. Green/blue color indicates oxidation. |

| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and/or Solvent | Anhydrous, >99.5% | Neutralizes HX byproduct; DIPA is often used.[9] |

| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent | Anhydrous, >99.8% | Must be thoroughly degassed before use. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Reagent Grade | For work-up. |

| Celite® | Filtration Aid | Reagent Grade | For removing fine palladium black. |

| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh | For column chromatography. |

Reaction Workflow Visualization

Caption: Step-by-step experimental workflow for Sonogashira coupling.

Detailed Step-by-Step Protocol

Reaction Scale: 1.0 mmol of 3-iodo-1H-indazole-4-carbonitrile.

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole-4-carbonitrile (1.0 mmol, 1.0 eq). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-